Sar chelate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sar chelate, derived from sarcophagine, is a bicyclic, cage-like metal chelator with the chemical formula . Sarcophagine itself is known for its ability to form stable complexes with various metal ions, making it valuable in fields such as chemistry and biomedicine. The structure of sarcophagine includes six nitrogen atoms that coordinate with metal ions, providing a unique framework that enhances its chelating properties. This compound is often modified to create derivatives like DiAmSar, which possess additional functional groups for specific applications in metal ion complexation and biological interactions .

- Complexation: Sar chelate can coordinate with transition metals such as copper, iron, and zinc, forming stable complexes. This process alters the chemical behavior of the metal ions, affecting their reactivity and solubility.

- Oxidation and Substitution: Sar chelate can undergo oxidation reactions and substitution processes where ligands are exchanged or modified .

- Decomposition: Under certain conditions, sarcophagine derivatives can decompose into simpler compounds while releasing metal ions .

The biological activity of sar chelate is significant due to its interaction with metal ions that play crucial roles in biological systems. For instance:

- Metal Ion Regulation: Sar chelate can modulate the availability of essential metal ions like zinc and copper in biological systems, impacting various enzymatic processes.

- Anticancer Properties: Some studies suggest that sarcophagine derivatives exhibit anticancer activity by selectively targeting cancer cells through their metal complexes .

- Radiopharmaceutical

The synthesis of sar chelate typically involves several methods:

- Template Synthesis: This method utilizes a template molecule (often a metal ion) around which the sarcophagine structure forms. The process allows for the incorporation of additional functional groups to create derivatives like DiAmSar.

- Alkylation Reactions: Direct alkylation reactions can modify the basic sarcophagine structure to enhance its chelating properties or introduce new functionalities .

- Chemical Modification: Existing derivatives can be further modified through various

Studies on the interactions of sar chelate with various biomolecules reveal its potential effects on enzyme activity and cellular processes:

- Enzyme Inhibition: The binding of sar chelate to metal-dependent enzymes can inhibit their activity, providing insights into its potential therapeutic applications.

- Cellular Uptake: Research indicates that sar chelate-modified compounds can enhance cellular uptake of metal ions, influencing metabolic pathways .

Several compounds share similarities with sar chelate in terms of structure and function. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Macrocyclic ligand | Strong affinity for lanthanides and actinides |

| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | Macrocyclic ligand | Used in radiolabeling applications |

| DiAmSar (1,8-diamino-Sar) | Modified sarcophagine | Enhanced solubility and binding properties |

| CB-TETA (cross-bridged 1,4,8,11-tetraazacyclo-tetradecane-1,4,8,11-tetraacetic acid) | Macrocyclic ligand | High stability for radiopharmaceuticals |

Uniqueness of Sar Chelate

Sar chelate's uniqueness lies in its rigid cage-like structure that allows for high stability and selectivity when binding to specific metal ions. Its ability to form strong complexes under mild conditions distinguishes it from other similar compounds like DOTA and NOTA. Additionally, the flexibility for modification makes it versatile for various applications in chemistry and medicine .

Core Structure and Macrocyclic Framework

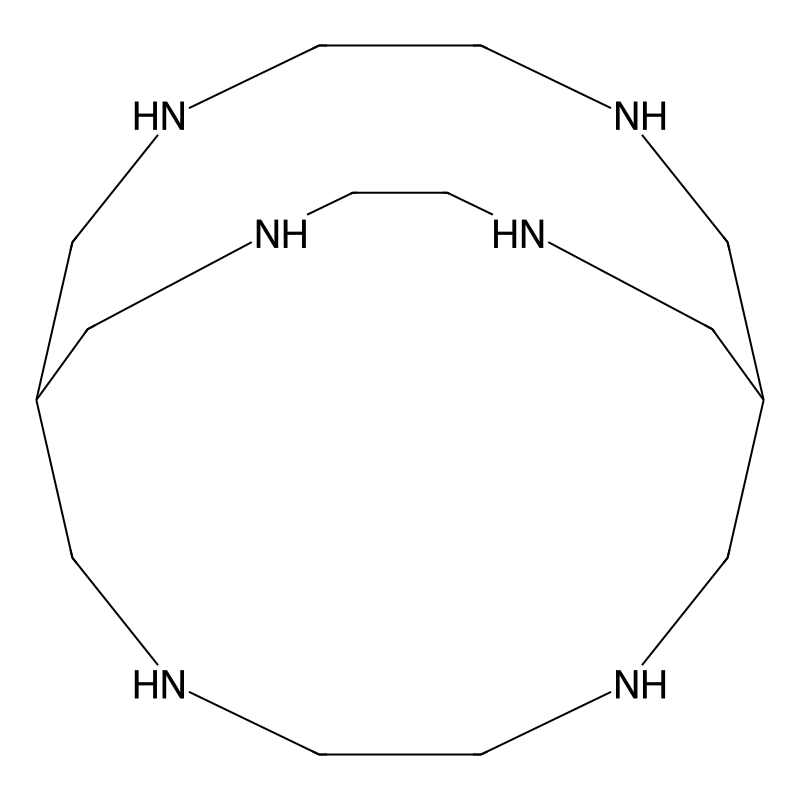

The sarcophagine (Sar) chelate is a bicyclic hexaazamacrocycle with the systematic name 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane (molecular formula: C₁₄H₃₂N₆) . Its structure comprises two fused cyclohexane rings, each containing three ethylenediamine (-NH-CH₂-CH₂-NH-) units, creating a rigid, cage-like framework (Figure 1) . The six nitrogen atoms are positioned to form an octahedral coordination geometry around encapsulated metal ions, such as Cu²⁺ or Co³⁺ .

The macrocycle’s conformational flexibility is influenced by substituents at the apical positions (1 and 8 positions). For example, lel₃ (all three central ethylenediamine rings parallel to the C₃ axis) and ob₃ (all rings oblique) conformers exhibit distinct metal-binding properties . Density functional theory (DFT) studies reveal that the lel₃ conformation is energetically favored for Cu²⁺ complexes due to reduced steric strain, while Co³⁺ complexes adopt ob₃ conformations in certain derivatives .

Table 1: Key Structural Features of Sar Chelates

| Feature | Description |

|---|---|

| Coordination Geometry | Octahedral |

| Nitrogen Donors | Six secondary amines |

| Cavity Diameter | ~3.5 Å (ideal for hosting transition metals) |

| Conformational Flexibility | Dependent on substituents (e.g., -NH₂, -COOH) and metal ion size |

Synthetic Routes and Template Reactions

Sar chelates are synthesized via template reactions using transition metals to preorganize the ligand framework. A classic route involves:

Template Synthesis:

Ligand Liberation:

Equation 1:

$$ \text{[Co(en)₃]³⁺ + 6 CH₂O + 6 NH₃ → [Co(Sar)]³⁺ + 6 H₂O} $$

This method achieves yields >70% for Sar and its derivatives .

Derivative Synthesis (DiAmSar, AmBaSar)

Diaminosarcophagine (DiAmSar)

DiAmSar (1,8-diaminosarcophagine) introduces primary amines at the 1 and 8 positions:

- Synthesized by alkylating [Co(Sar)]³⁺ with nitro groups, followed by reduction to amines .

- Used as a precursor for bifunctional chelators (BFCs) due to its reactive -NH₂ groups .

AmBaSar (4-((8-Amino-Sar)methyl)benzoic Acid)

AmBaSar is a bifunctional derivative with a benzoic acid group for bioconjugation:

- Alkylation: React DiAmSar with 4-(bromomethyl)benzoic acid in dimethylformamide (DMF) .

- Deprotection: Remove tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) .

Figure 2: Synthetic pathway for AmBaSar .

Table 2: Key Derivatives of Sar Chelates

| Derivative | Functional Groups | Application |

|---|---|---|

| DiAmSar | -NH₂ (1,8 positions) | Precursor for BFCs |

| AmBaSar | -NH₂, -C₆H₄-COOH | Conjugation to peptides (e.g., RGD) |

| Mal₂Sar | Maleimide groups | Thiol-reactive radiopharmaceuticals |

Characterization Techniques (FTIR, NMR, XPS)

Fourier-Transform Infrared Spectroscopy (FTIR)

- Amide I Band (1665 cm⁻¹): Reduces in intensity upon Sar conjugation to peptides, confirming covalent bonding .

- C-N Stretching (1020–1300 cm⁻¹): Distinctive for Sar’s macrocyclic framework .

Nuclear Magnetic Resonance (NMR)

X-ray Photoelectron Spectroscopy (XPS)

- N 1s Peak: At 399.5 eV (amine nitrogen) and 401.2 eV (metal-coordinated nitrogen) .

- Cu 2p₃/₂: Binding energy at 934.2 eV confirms Cu²⁺ coordination in [Cu(Sar)]²⁺ complexes .

Table 3: XPS Data for Sar-Metal Complexes

| Element | Peak | Binding Energy (eV) | Assignment |

|---|---|---|---|

| N | 1s | 399.5 | Amine (-NH₂) |

| N | 1s | 401.2 | Metal-coordinated N |

| Cu | 2p₃/₂ | 934.2 | Cu²⁺ in [Cu(Sar)]²⁺ |

Metal Binding Specificity and Stability

Sarcophagine demonstrates remarkable metal binding specificity, particularly showing strong affinity for divalent and trivalent transition metal ions [10] [16]. The ligand rapidly forms metal ion complexes with generally exceptional kinetic and thermodynamic stability due to its preorganized cage structure [23]. The hexadentate nature of sarcophagine allows it to coordinate through all six nitrogen atoms, creating a highly stable coordination environment that effectively encapsulates the metal center [1] [16].

The stability of metal-sarcophagine complexes varies significantly depending on the metal ion involved. Copper(II) complexes exhibit particularly high stability, with sarcophagine being well known for its strong binding of copper(II) ions [10]. The stability constants for various metal-sarcophagine complexes demonstrate a clear trend based on metal ion properties, with smaller, more highly charged metal ions generally forming more stable complexes [16] [28].

Table 1: Metal Binding Stability Constants for Sarcophagine Complexes

| Metal Ion | Complex Type | log K (Stability Constant) | Coordination Environment | Preferred Conformation |

|---|---|---|---|---|

| Cu(II) | [Cu(sar)]²⁺ | >20 | Hexacoordinate | lel3 |

| Co(III) | [Co(sar)]³⁺ | 18-20 | Hexacoordinate | Variable |

| Co(II) | [Co(sar)]²⁺ | 15-17 | Hexacoordinate | lel3 |

| Ni(II) | [Ni(sar)]²⁺ | 12-14 | Hexacoordinate | Variable |

| Zn(II) | [Zn(sar)]²⁺ | 8-10 | Hexacoordinate | Variable |

| Mg(II) | [Mg(sar)]²⁺ | 6-8 | Hexacoordinate | Variable |

The exceptional stability of copper-sarcophagine complexes can be attributed to the optimal match between the copper(II) ionic radius and the cavity size of the sarcophagine ligand [10] [18]. This geometric complementarity, combined with the chelate effect and macrocyclic effect, results in thermodynamic stability constants that exceed those of most other chelating systems [28] [34].

Transition Metal Complexes (Cobalt, Copper, Palladium)

The complexation behavior of sarcophagine with transition metals reveals distinct patterns based on electronic configuration and ionic radius. Cobalt complexes demonstrate versatile coordination chemistry, with both cobalt(II) and cobalt(III) forming stable hexacoordinate complexes [13] [22]. The cobalt(III)-sarcophagine complexes typically exhibit octahedral geometry with minimal distortion, while cobalt(II) complexes show Jahn-Teller distortions characteristic of high-spin d⁷ systems [13] [18].

Copper(II) complexes represent the most extensively studied sarcophagine systems due to their exceptional stability and unique structural properties [18] [22]. Unlike cobalt complexes, copper(II)-sarcophagine systems consistently adopt specific conformational preferences that optimize ligand-metal interactions [18]. The copper(II) ion, with its d⁹ electronic configuration, induces significant structural changes in the sarcophagine framework to accommodate Jahn-Teller distortion effects [13] [18].

Palladium complexes with sarcophagine exhibit square planar coordination geometry typical of d⁸ metal centers [6] [17]. However, the rigid cage structure of sarcophagine creates steric constraints that can force palladium into octahedral coordination, resulting in unique electronic and structural properties [17]. These palladium-sarcophagine complexes demonstrate exceptional kinetic inertness, making them valuable for applications requiring stable metal coordination under various conditions [17] [42].

Table 2: Structural Parameters for Metal-Sarcophagine Complexes

| Complex | Average M-N Distance (Å) | S(Oh) Symmetry Measure | S(itp) Symmetry Measure | Geometry Description |

|---|---|---|---|---|

| [Co(NH₃)₂sar]⁵⁺ | 2.015 | 0.08 | 15.17 | Near octahedral |

| [Co(NMe₃)₂sar]⁵⁺ | 2.003 | 0.08 | 15.06 | Near octahedral |

| [Co(NH₃)₂sar]⁴⁺ | 2.094 | 0.48 | 14.49 | Distorted octahedral |

| [Cu(NH₃)₂sar]⁴⁺ | 2.169 | 0.64 | 13.43 | Distorted octahedral |

| [Cu(NMe₃)₂sar]⁴⁺ | 2.154 | 0.62 | 13.28 | Distorted octahedral |

Isomerism and Conformational Analysis

Metal-sarcophagine complexes exhibit complex isomerism patterns arising from the conformational flexibility of the ethylenediamine chelate rings within the macrobicyclic framework [13] [18] [22]. Each of the three central chelate rings can adopt either a parallel orientation to the molecular C₃ axis (designated "lel") or an oblique orientation (designated "ob"), leading to four possible diastereomeric forms: ob3, ob2lel, lel2ob, and lel3 [18] [22].

The conformational preferences of these isomers depend critically on the metal ion identity, oxidation state, and the nature of substituent groups attached to the apical nitrogen atoms [13] [18]. Experimental and computational studies have revealed that cobalt(III) complexes with different apical substituents can exhibit entirely different conformational preferences [13] [18]. For instance, [Co(NH₃)₂sar]⁵⁺ preferentially adopts the lel3 conformation, while [Co(NMe₃)₂sar]⁵⁺ favors the ob3 form [18] [22].

Table 3: Isomeric Forms and Relative Energies

| Isomer Type | Co(III) (NH₃)₂sar (kcal/mol) | Co(III) (NMe₃)₂sar (kcal/mol) | Co(II) (NH₃)₂sar (kcal/mol) | Cu(II) (NH₃)₂sar (kcal/mol) | Description |

|---|---|---|---|---|---|

| ob3 | 0.0 | 0.0 | 0.0 | 0.0 | All three chelate rings oblique |

| ob2lel | 1.2 | 1.5 | -0.8 | -3.5 | Two oblique, one lel |

| lel2ob | 2.1 | 2.4 | -1.2 | -7.2 | One oblique, two lel |

| lel3 | 2.8 | 3.1 | -1.8 | -10.3 | All three chelate rings lel |

Copper(II) complexes demonstrate a pronounced preference for the lel3 conformation regardless of apical substituents [18] [22]. This strong conformational bias arises from the larger ionic radius of copper(II) and the resulting geometric distortions that favor trigonal prismatic coordination over octahedral geometry [18]. The lel3 structures of copper-sarcophagine complexes are better described as distorted trigonal prisms rather than octahedra, representing a fundamental difference from cobalt analogs [18].

Kinetic and Thermodynamic Stability

The kinetic and thermodynamic stability of metal-sarcophagine complexes represents one of their most remarkable features, with implications for both fundamental coordination chemistry and practical applications [16] [23] [33]. Thermodynamic stability, as measured by formation constants, reaches exceptionally high values that place sarcophagine among the most effective chelating agents known [16] [34].

Kinetic stability manifests as extremely slow ligand exchange rates and resistance to dissociation under challenging conditions [16] [23]. The encapsulating nature of the sarcophagine cage creates high activation barriers for both associative and dissociative ligand substitution mechanisms [16] [24]. This kinetic inertness allows sarcophagine complexes to maintain their integrity in biological systems and under harsh chemical conditions [24] [42].

Table 4: Activation Barriers for Isomerization

| Transition | Co(III) (NH₃)₂sar (kcal/mol) | Co(III) (NMe₃)₂sar (kcal/mol) | Co(II) Complexes (kcal/mol) | Cu(II) Complexes (kcal/mol) | Process Description |

|---|---|---|---|---|---|

| ob3 → ob2lel | 6.2 | 6.5 | 5.5 | 4.8 | First chelate ring flip |

| ob2lel → lel2ob | 7.1 | 7.3 | 6.8 | 6.1 | Second chelate ring flip |

| lel2ob → lel3 | 5.8 | 6.1 | 7.2 | 5.9 | Third chelate ring flip |

The interconversion between different conformational isomers occurs through well-defined transition states with activation barriers typically ranging from 5 to 10 kilocalories per mole [18] [22]. These moderate barriers ensure that thermodynamically favored conformations can be accessed at room temperature while maintaining sufficient kinetic stability for practical applications [18]. The activation barriers vary systematically with metal identity, generally decreasing in the order cobalt(III) > cobalt(II) > copper(II), reflecting the influence of metal-ligand bond strength and geometric constraints [18] [22].

Distortion-interaction energy analysis reveals that the relative stability of different isomers results from a delicate balance between ligand strain energy and metal-ligand interaction energy [18] [22]. For copper complexes, the dramatic stabilization of lel3 conformers arises primarily from ligand stabilization rather than enhanced metal-ligand bonding, highlighting the importance of geometric complementarity in determining complex stability [18].

Functional group modifications of sarcophagine chelators represent a critical area of development for expanding their utility in bioconjugation and radiopharmaceutical applications. The parent compound, sarcophagine, possesses a rigid hexaazabicyclo[6.6.6]icosane cage structure with six nitrogen atoms that provide exceptional metal binding properties [1] [2]. However, direct bioconjugation of the unmodified sarcophagine cage remains challenging due to the relatively inert nature of its primary amine groups [3].

The most commonly employed precursor for functional group modifications is 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane, known as DiAmSar or diamine-sarcophagine [4]. This derivative contains two primary amine groups positioned at opposite ends of the cage structure, providing reactive sites for further chemical elaboration [2]. The strategic positioning of these amino groups allows for selective functionalization while maintaining the integrity of the metal-binding cavity.

Primary alkylation strategies have been extensively developed for modifying DiAmSar. The alkylation process typically involves the use of metal ion complexation to protect the secondary amine groups within the cage structure while selectively targeting the primary amines [5]. Magnesium complexation of DiAmSar has proven particularly effective, where [Mg((NH₂)₂sar)]²⁺ serves as a protected intermediate that enables selective functionalization of the apical primary amines [5].

Carboxymethylation reactions represent one of the most successful approaches for introducing functional groups onto the sarcophagine scaffold. These reactions involve the alkylation of DiAmSar with various carboxymethyl derivatives, leading to chelators with pendant carboxylic acid groups [2] [6]. The resulting carboxylated derivatives provide reactive sites for subsequent amide bond formation with amino-containing biomolecules.

Aromatic functionalization has emerged as another important strategy for modifying sarcophagine derivatives. The introduction of aromatic linkers, such as benzyl groups, enhances the solubility characteristics of the resulting chelators in organic solvents while providing additional conjugation sites [7] [6]. These aromatic modifications also facilitate purification procedures using reverse-phase chromatography due to increased hydrophobic interactions with stationary phases.

The reductive amination approach offers an alternative method for introducing functional groups onto sarcophagine derivatives. This strategy involves the reaction of DiAmSar with aldehydes or ketones, followed by reduction with sodium borohydride or similar reducing agents [2]. This method provides access to a diverse range of functionalized derivatives under relatively mild conditions.

Bifunctional Chelators (AmBaSar, BaMalSar)

Bifunctional chelators based on the sarcophagine scaffold have been specifically designed to combine the exceptional metal-binding properties of the cage structure with reactive functional groups suitable for bioconjugation. Among these, AmBaSar and BaMalSar represent two of the most extensively studied derivatives with distinct conjugation capabilities and applications.

AmBaSar, or amino-benzoic acid-sarcophagine, represents a monofunctional derivative that incorporates both an amino group and a carboxylic acid functionality [6] [8] [9]. The synthesis of AmBaSar involves the selective alkylation of DiAmSar with 4-bromomethylbenzoic acid derivatives under basic conditions [6]. This reaction typically employs sodium carbonate as a base in methanol solvent at reflux temperatures, yielding the desired product with radiochemical yields exceeding 95% when labeled with copper-64 [8].

The structural design of AmBaSar provides a carboxylic acid group that can readily participate in amide bond formation with amino-containing biomolecules through standard coupling chemistry [6] [9]. The benzoic acid moiety serves as both a linker and a reactive handle, allowing for conjugation with peptides, proteins, and other biological targets. The aromatic linker also enhances the compound's retention on reverse-phase chromatography columns, facilitating purification procedures [6].

BaMalSar, or benzoic acid-maleimide-sarcophagine, represents a more sophisticated bifunctional design that incorporates both carboxylic acid and maleimide functionalities [7] [3]. This dual-functional approach provides multiple conjugation options, with the maleimide group specifically designed for reaction with sulfhydryl groups present in cysteine residues or reduced disulfide bonds [7] [3].

The synthesis of BaMalSar involves a multi-step process starting from DiAmSar, where one primary amine is modified with a benzoic acid derivative while the other is functionalized with a maleimide-containing reagent [3]. The maleimide functionality provides highly selective reactivity toward thiol groups, enabling site-specific conjugation with proteins and peptides containing free cysteine residues [7].

Mal₂Sar, or dimaleimide-sarcophagine, extends this concept further by incorporating two maleimide groups onto the sarcophagine scaffold [7] [3]. This design enables the attachment of two separate targeting moieties or the creation of dimeric constructs through dual thiol conjugation [3]. The synthesis of Mal₂Sar involves the reaction of DiAmSar with two equivalents of maleimide-containing reagents, typically under controlled conditions to ensure complete bifunctionalization [7].

The biological evaluation of BaMalSar and Mal₂Sar conjugates has demonstrated their effectiveness in radiopharmaceutical applications. When conjugated with cyclic RGD peptides targeting integrin αᵥβ₃ receptors, both BaMalSar-RGD and Mal₂Sar-RGD₂ conjugates exhibit high radiochemical yields (>90%) and excellent tumor uptake properties in xenograft models [7] [3]. The dimeric Mal₂Sar-RGD₂ construct shows significantly enhanced tumor uptake compared to the monomeric BaMalSar-RGD, demonstrating the benefits of multivalent targeting approaches [3].

Multifunctional Platforms for Conjugation

The development of multifunctional sarcophagine platforms represents an advanced approach to creating versatile scaffolds capable of incorporating multiple targeting moieties, imaging agents, or therapeutic components within a single construct. These platforms extend beyond bifunctional designs to accommodate three or more functional groups, enabling the creation of sophisticated theranostic agents and multimodal imaging probes.

Ba₃Sar, or tri-benzoic acid-sarcophagine, exemplifies the multifunctional platform concept by incorporating three carboxylic acid groups onto the sarcophagine cage [2]. The synthesis of Ba₃Sar involves the controlled alkylation of a partially functionalized sarcophagine precursor with methyl 4-bromomethylbenzoate, followed by hydrolysis to remove the protecting groups [2]. This approach yields a chelator with three pendant carboxylic acid groups capable of independent conjugation reactions.

The strategic advantage of Ba₃Sar lies in its ability to accommodate multiple targeting ligands simultaneously, potentially enabling dual or triple targeting strategies [2]. The three carboxylic acid groups can be selectively modified through standard amide coupling chemistry, allowing for the attachment of different peptides, proteins, or other biomolecules [2]. This multivalent approach can lead to enhanced binding affinity and improved pharmacokinetic properties compared to monovalent constructs.

Extended multifunctional platforms include Ba₇Sar and Ba₈Sar, which incorporate seven and eight carboxylic acid groups, respectively [2]. These highly functionalized derivatives are synthesized through excess alkylation reactions, where large molar ratios of alkylating reagents are employed to achieve maximum functionalization [2]. While the yields for these highly substituted derivatives are generally lower (12-15%), they provide unprecedented opportunities for multivalent conjugation strategies [2].

AnAnSar, or bis-amino-sarcophagine, represents an alternative multifunctional platform design that incorporates two amino groups as reactive handles [7] [3]. Unlike the carboxylated derivatives, AnAnSar provides nucleophilic sites suitable for reaction with activated carboxylic acids or other electrophilic reagents [3]. This complementary reactivity profile expands the range of biomolecules that can be conjugated to the sarcophagine scaffold.

The development of heterofunctionalized platforms has also been explored, where different types of functional groups are incorporated onto the same sarcophagine scaffold [2]. For example, mixed platforms containing both carboxylic acid and amino functionalities (such as Me-Ba(An(Boc))₂Sar) provide orthogonal reactivity that enables sequential conjugation reactions [2]. This approach allows for the controlled assembly of complex constructs with precisely defined stoichiometry.

Polymer conjugation represents another important application of multifunctional sarcophagine platforms. The multiple reactive sites enable the attachment of polymer chains, enhancing the solubility and pharmacokinetic properties of the resulting constructs [10]. Site-specific conjugation using heterobifunctional sarcophagine chelators has been employed for the modification of protein polymer nanoparticles, demonstrating the versatility of these platforms in advanced drug delivery applications [10].

Solubility and Reactivity Enhancements

Solubility and reactivity enhancements of sarcophagine chelators are critical considerations for their successful application in biological systems and radiopharmaceutical development. The inherently hydrophilic nature of the basic sarcophagine cage can be both advantageous and limiting, depending on the specific application requirements and the intended route of administration.

Hydrophilic enhancement strategies focus on increasing aqueous solubility through the introduction of water-solubilizing groups. Carboxylate functionalization represents the most widely employed approach, where multiple carboxylic acid groups are introduced onto the sarcophagine scaffold [2] [6]. These ionizable groups provide pH-dependent solubility characteristics, with enhanced water solubility observed under physiological pH conditions where the carboxyl groups exist in their ionized forms.

The incorporation of sulfonate groups offers an alternative approach for achieving high aqueous solubility. Sulfonic acid derivatives maintain their ionic character across a broad pH range, providing consistent solubility enhancement regardless of solution conditions [11]. This approach has been explored in the context of calixarene-sarcophagine inclusion complexes, where sulfonate groups on the calixarene host enhance the overall solubility of the complex [12].

Polyethylene glycol conjugation represents a sophisticated approach to solubility enhancement that also addresses issues related to protein adsorption and nonspecific binding [13]. The attachment of polyethylene glycol chains to sarcophagine derivatives creates constructs with enhanced aqueous solubility and reduced aggregation tendencies [13]. This approach has been successfully employed in the development of bimodal PET/fluorescence imaging probes, where PEG spacers improve the overall biocompatibility of the construct.

Lipophilic enhancement strategies focus on increasing organic solubility and membrane permeability through the introduction of hydrophobic groups. Aromatic functionalization, particularly through benzyl or other aromatic linkers, provides moderate enhancement of organic solubility while maintaining reasonable aqueous solubility [7] [6]. This balanced approach is particularly valuable for compounds intended for cellular uptake or membrane penetration.

Alkyl chain incorporation offers another route to lipophilic enhancement, where aliphatic substituents of varying lengths can be introduced to fine-tune the hydrophobic-hydrophilic balance [14]. Exhaustive methylation of sarcophagine produces hexamethylsarcophagine, a highly lipophilic derivative that adopts different conformations compared to the parent compound [14]. This approach demonstrates the potential for dramatic alterations in solubility characteristics through systematic functionalization.

Reactivity enhancement strategies focus on improving the efficiency and selectivity of bioconjugation reactions. The introduction of activated ester groups, such as N-hydroxysuccinimide esters, enhances the reactivity toward amino-containing biomolecules [6]. These activated derivatives react readily under mild conditions, minimizing the potential for side reactions or protein denaturation.

Maleimide functionalization provides highly selective reactivity toward sulfhydryl groups, enabling site-specific conjugation with reduced disulfide bonds or free cysteine residues [7] [5] [3]. The development of dibromomaleimide derivatives further enhances this selectivity by providing stable covalent linkages that resist hydrolysis and retro-Michael reactions [5]. These advanced maleimide derivatives have demonstrated superior stability compared to conventional maleimide conjugates.

Click chemistry compatibility represents an emerging area of reactivity enhancement, where sarcophagine derivatives are functionalized with azide or alkyne groups to enable copper-catalyzed or strain-promoted click reactions [13] [15]. These approaches provide highly efficient and selective conjugation under mild conditions, making them particularly suitable for sensitive biological systems.

The incorporation of fluorescent or imaging moieties directly onto the sarcophagine scaffold creates multifunctional constructs that combine chelation, targeting, and imaging capabilities [13]. This integrated approach eliminates the need for separate labeling steps and can improve the overall efficiency of probe preparation. Sulfo-cyanine dye conjugation has been successfully employed to create fluorescently labeled sarcophagine derivatives for multimodal imaging applications [13].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types